molecular formula C10H13BFNO2 B14085402 (2-Cyclopentyl-6-fluoropyridin-4-yl)boronic acid

(2-Cyclopentyl-6-fluoropyridin-4-yl)boronic acid

Cat. No.: B14085402
M. Wt: 209.03 g/mol
InChI Key: ZCXYBOQWAJHBFY-UHFFFAOYSA-N
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Description

(2-Cyclopentyl-6-fluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C10H13BFNO2 It is a boronic acid derivative that features a pyridine ring substituted with a cyclopentyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentyl-6-fluoropyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentyl-6-fluoropyridin-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, boranes, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

(2-Cyclopentyl-6-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopentyl-6-fluoropyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to enzyme inhibition or modulation of biological pathways. This interaction is crucial in the development of boron-based drugs and catalysts .

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-6-(cyclopentyl)pyridine-4-boronic acid): Similar in structure but lacks the cyclopentyl group.

    (6-Fluoropyridin-2-yl)boronic acid: Similar but with different substitution patterns on the pyridine ring.

    (2-Cyano-6-fluoropyridin-4-yl)boronic acid: Contains a cyano group instead of a cyclopentyl group.

Uniqueness

(2-Cyclopentyl-6-fluoropyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the cyclopentyl group enhances its stability and makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C10H13BFNO2

Molecular Weight

209.03 g/mol

IUPAC Name

(2-cyclopentyl-6-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C10H13BFNO2/c12-10-6-8(11(14)15)5-9(13-10)7-3-1-2-4-7/h5-7,14-15H,1-4H2

InChI Key

ZCXYBOQWAJHBFY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)F)C2CCCC2)(O)O

Origin of Product

United States

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